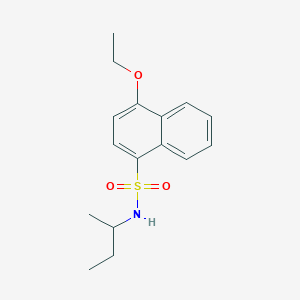
N-(sec-butyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide, also known as SBD sulfa, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. This compound is synthesized using a specific method and has been found to have a unique mechanism of action that makes it useful in a variety of biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of N-(sec-butyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide sulfa involves its binding to the active site of carbonic anhydrases, which prevents the enzyme from catalyzing the hydration of carbon dioxide. This inhibition of carbonic anhydrases has been found to have a variety of effects on physiological processes, including the regulation of acid-base balance, respiration, and ion transport.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(sec-butyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide sulfa are complex and varied, depending on the specific system being studied. In general, however, N-(sec-butyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide sulfa has been found to have a significant impact on carbonic anhydrase activity, which in turn affects a variety of physiological processes. For example, N-(sec-butyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide sulfa has been found to affect the regulation of acid-base balance in the body, as well as the transport of ions across cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(sec-butyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide sulfa in lab experiments is its potency as a carbonic anhydrase inhibitor. This makes it useful in the study of these enzymes and their role in various physiological processes. However, there are also limitations to the use of N-(sec-butyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide sulfa in lab experiments, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are many potential future directions for the study of N-(sec-butyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide sulfa in scientific research. One area of interest is the development of new carbonic anhydrase inhibitors based on the structure of N-(sec-butyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide sulfa. Another potential direction is the study of the effects of N-(sec-butyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide sulfa on other physiological processes, such as the regulation of blood pressure or the transport of other ions across cell membranes. Additionally, there is potential for the use of N-(sec-butyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide sulfa in the development of new drugs for the treatment of various diseases, such as cancer or neurological disorders.
Conclusion:
In conclusion, N-(sec-butyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide sulfa is a sulfonamide compound that has been extensively studied for its potential use in scientific research. This compound is synthesized using a specific method and has been found to have a unique mechanism of action that makes it useful in a variety of biochemical and physiological studies. While there are limitations to its use in lab experiments, there are also many potential future directions for the study of N-(sec-butyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide sulfa, including the development of new carbonic anhydrase inhibitors and the study of its effects on other physiological processes.
Méthodes De Synthèse
N-(sec-butyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide sulfa is synthesized using a specific method that involves the reaction of 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride with sec-butylamine in the presence of a base. The resulting product is then purified using a series of techniques, including recrystallization and column chromatography. This synthesis method has been well-established and is widely used in the production of N-(sec-butyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide sulfa for scientific research purposes.
Applications De Recherche Scientifique
N-(sec-butyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide sulfa has been extensively studied for its potential use in a variety of scientific research applications. One of the most common uses of N-(sec-butyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide sulfa is in the study of carbonic anhydrases, which are enzymes that catalyze the reversible hydration of carbon dioxide. N-(sec-butyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide sulfa has been found to be a potent inhibitor of carbonic anhydrases, making it useful in the study of these enzymes and their role in various physiological processes.
Propriétés
Nom du produit |
N-(sec-butyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C14H23NO3S |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
N-butan-2-yl-4-ethoxy-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO3S/c1-6-12(5)15-19(16,17)14-9-10(3)13(18-7-2)8-11(14)4/h8-9,12,15H,6-7H2,1-5H3 |
Clé InChI |
NFBBQLSBUVGTQJ-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=CC(=C(C=C1C)OCC)C |
SMILES canonique |
CCC(C)NS(=O)(=O)C1=CC(=C(C=C1C)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















